Diethyl 2-chloro-3-oxosuccinate (CAS 34034-87-2) is a bifunctional C4 building block essential for synthesizing a range of heterocyclic compounds.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH4NNJDl6KPy8ZQ_IrRJT1a0m6aSS2C-XX9ml4EL_oc1bIbzgSu-Ghc3sTIIswG34GwFmwH366kzfxdnmaQN7VJlELkCAexrpYgTzsKPkcmzAJ8BcbUjVXbK-1mAeMAklT8Rw%3D%3D)] Its structure, featuring vicinal chloro and keto functionalities alongside two ethyl ester groups, provides two distinct electrophilic sites. This arrangement makes it a key precursor for constructing substituted pyrazoles, a core scaffold in many agrochemical and pharmaceutical active ingredients.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH4NNJDl6KPy8ZQ_IrRJT1a0m6aSS2C-XX9ml4EL_oc1bIbzgSu-Ghc3sTIIswG34GwFmwH366kzfxdnmaQN7VJlELkCAexrpYgTzsKPkcmzAJ8BcbUjVXbK-1mAeMAklT8Rw%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGIU_ggfNOKgd4KAq9VHPH96y26sSki2Wi1y6o9E8DgawbYWf0vpQRjgMMKFCePu3lnrHuJgzZcYxMRXWRlRynvv4EOdIJNhkP5B8T4nK-pHzZPHsV3bCRbYQy2rzLgC9sucCLj3Rs3Azt9kX1Aqg3vc3eviIFlXa9XNtD8CzgfPcuDMrKTUu4%3D)] Unlike simpler succinates or oxaloacetates, the presence of the chlorine atom is critical for enabling specific cyclization pathways and introducing functionality that would otherwise require additional, often lower-yielding, synthetic steps.
Attempting to substitute Diethyl 2-chloro-3-oxosuccinate with a more common C4 building block like Diethyl 2-oxosuccinate (Diethyl oxaloacetate) will lead to fundamentally different reaction outcomes. The key differentiator is the chloro group, which serves as a leaving group and a crucial site for cyclization in many syntheses, particularly for forming the pyrazole ring.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGt9VDxvD_LEe_FikXzH62b0C53eBPD49WdQjAKvGMJyH4DCGDMzjLdFAjrQ7NQGHK8EywMYo6Wy0NNU6-jPs57XA24YmzdbPEUhM6iJM1z50zD668f0t5Ih2clMF4f9xu1hbodz0SnVdnTEEANnVDpfQ%3D%3D)] For instance, in reactions with hydrazines to form pyrazole carboxylates, the chloro-substituted precursor enables a direct route to the chlorinated pyrazole core, a common feature in modern pesticides.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGKn0vDT2SPFMs1bkE2Hy_lvhpd8PdZw-UzOXac07AHonDVjSdDE6kmo0TBumNqNB4no7jkX0To2z1eu1B54VprvWIkZEeeja-E9wDEfuqPDPhYFdzLNFCFoaEwKurGzDfMXOh4HRmUDTt7)] Using Diethyl oxaloacetate would necessitate a separate, subsequent chlorination step, adding process complexity, increasing costs, and potentially lowering the overall yield of the desired chlorinated final product.
In the synthesis of functionalized pyrazoles, Diethyl 2-chloro-3-oxosuccinate serves as a superior precursor compared to building blocks that lack the integrated chloro-leaving group. Its reaction with hydrazines provides a direct, one-pot pathway to pyrazole-5-carboxylates. A documented synthesis via Claisen condensation of ethyl chloroacetate and diethyl oxalate achieves a 71% yield for Diethyl 2-chloro-3-oxosuccinate itself, establishing it as a readily accessible intermediate for these complex cyclizations.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHjJELS0zDS5AqKvuEpYmDhu-P1rJ0zDhSeZUAJbJl3E2eF7oONXPAGQnKjsknNEo6QQAnV8NyQ-p8RgNWd_O4cuXeC6jHiMEqt6LX-kBR4jgKK09bPZ5z7OJ-l8nOapo6GqMU2uWtvuou0iRe_0KfGdWyMEpocd4dBe2VFUfAT)] Alternative multi-step routes starting from non-chlorinated analogs like diethyl oxaloacetate would require a separate chlorination step, which typically lowers the overall process yield.
| Evidence Dimension | Isolated Yield of Precursor |
| Target Compound Data | 71% yield |
| Comparator Or Baseline | Multi-step synthesis involving separate chlorination of a non-chlorinated precursor (e.g., diethyl oxaloacetate). |
| Quantified Difference | Not a direct head-to-head comparison, but avoids an entire synthetic step which invariably reduces overall yield. |
| Conditions | Claisen condensation of ethyl chloroacetate and diethyl oxalate with NaOtBu in THF. |
This higher precursor yield and streamlined reaction pathway reduce manufacturing complexity and cost for producing high-value pyrazole intermediates.
Diethyl 2-chloro-3-oxosuccinate is a clear liquid at room temperature, which simplifies handling and dosing in industrial and laboratory settings.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH4NNJDl6KPy8ZQ_IrRJT1a0m6aSS2C-XX9ml4EL_oc1bIbzgSu-Ghc3sTIIswG34GwFmwH366kzfxdnmaQN7VJlELkCAexrpYgTzsKPkcmzAJ8BcbUjVXbK-1mAeMAklT8Rw%3D%3D)] This contrasts sharply with closely related structural analogs such as Diethyl 2-cyano-3-oxosuccinate, which is a high-melting solid (m.p. 96-97 °C).[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEGRtwkE11_8hUyvWV2Kgv4lsGEEJgBgUgYshuvHAyQRpgoB7dByd0jkPlIjpcovzWpP-p9S-KnbRU0dOliloLlZSHhKKT6tz6ItTtTDlMhSFzY943no9TJG4TBCvGt3iLS7BUxjA%3D%3D)] The solid nature of the cyano-analog is attributed to strong hydrogen bonding and molecular stacking, which complicates its dissolution and requires heating for efficient reaction, potentially leading to side reactions or decomposition.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEGRtwkE11_8hUyvWV2Kgv4lsGEEJgBgUgYshuvHAyQRpgoB7dByd0jkPlIjpcovzWpP-p9S-KnbRU0dOliloLlZSHhKKT6tz6ItTtTDlMhSFzY943no9TJG4TBCvGt3iLS7BUxjA%3D%3D)] The liquid state of the chloro-compound allows for solvent-free reactions or easier introduction into reaction vessels without pre-heating or specialized solids-handling equipment.
| Evidence Dimension | Physical State at Room Temperature |
| Target Compound Data | Liquid |
| Comparator Or Baseline | Diethyl 2-cyano-3-oxosuccinate: Solid (m.p. 96-97 °C) |
| Quantified Difference | Liquid vs. High-Melting Solid |
| Conditions | Standard laboratory conditions (approx. 20-25 °C). |
Procuring the liquid form simplifies material handling, improves process safety, and reduces energy costs associated with heating for dissolution, making it more suitable for scale-up.
The compound is a preferred precursor for the synthesis of 3-chloro-pyrazole-5-carboxylate derivatives.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGKn0vDT2SPFMs1bkE2Hy_lvhpd8PdZw-UzOXac07AHonDVjSdDE6kmo0TBumNqNB4no7jkX0To2z1eu1B54VprvWIkZEeeja-E9wDEfuqPDPhYFdzLNFCFoaEwKurGzDfMXOh4HRmUDTt7)] This specific substructure is integral to a class of modern pesticides. Using Diethyl 2-chloro-3-oxosuccinate allows for direct installation of both the essential chloro-substituent and the carboxylate handle in a single cyclocondensation step with a substituted hydrazine, streamlining the production of these complex active ingredients.
As a versatile electrophilic building block, it is used to construct a variety of heterocyclic systems beyond pyrazoles that are relevant to pharmaceutical development.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH4NNJDl6KPy8ZQ_IrRJT1a0m6aSS2C-XX9ml4EL_oc1bIbzgSu-Ghc3sTIIswG34GwFmwH366kzfxdnmaQN7VJlELkCAexrpYgTzsKPkcmzAJ8BcbUjVXbK-1mAeMAklT8Rw%3D%3D)] Its dual reactive sites enable the synthesis of complex molecular scaffolds that can be further elaborated into potential therapeutic agents, particularly where a chloro-handle is desired for subsequent cross-coupling reactions.
The compound serves as a key intermediate in the synthesis of novel agrochemicals, including herbicides and pesticides.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH4NNJDl6KPy8ZQ_IrRJT1a0m6aSS2C-XX9ml4EL_oc1bIbzgSu-Ghc3sTIIswG34GwFmwH366kzfxdnmaQN7VJlELkCAexrpYgTzsKPkcmzAJ8BcbUjVXbK-1mAeMAklT8Rw%3D%3D)] The pyrazole core derived from this precursor is a well-established toxophore, and the ability to efficiently synthesize analogs using Diethyl 2-chloro-3-oxosuccinate facilitates the discovery and development of new crop protection agents.
Corrosive;Irritant